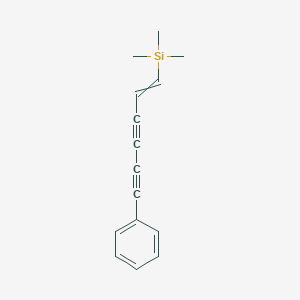

Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane

Description

Properties

CAS No. |

648435-54-5 |

|---|---|

Molecular Formula |

C15H16Si |

Molecular Weight |

224.37 g/mol |

IUPAC Name |

trimethyl(6-phenylhex-1-en-3,5-diynyl)silane |

InChI |

InChI=1S/C15H16Si/c1-16(2,3)14-10-5-4-7-11-15-12-8-6-9-13-15/h6,8-10,12-14H,1-3H3 |

InChI Key |

VDKVVCKDYJESMH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C=CC#CC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Alkynylation

One common method for synthesizing this compound involves the alkynylation of a suitable precursor. This method typically includes the following steps:

Preparation of the Alkynyl Precursor :

- Starting from phenylacetylene, an alkynyl group can be introduced to a silane precursor using a base such as sodium hydride or lithium diisopropylamide (LDA).

-

- The alkynyl precursor is then reacted with trimethylchlorosilane under basic conditions to form the desired silane compound.

Synthesis via Cross-Coupling Reactions

Another effective method involves cross-coupling reactions:

Formation of Organosilicon Intermediate :

- An organosilicon compound can be synthesized using a palladium-catalyzed cross-coupling reaction between an aryl halide and a silane reagent.

Coupling with Terminal Alkynes :

- The resulting organosilicon intermediate is then coupled with terminal alkynes to introduce the necessary alkyne functionality.

Sequential Synthesis Approach

A more complex method involves sequential synthetic steps that allow for greater control over the product's stereochemistry and functionalization:

-

- An alkene can be converted to an allylic silane using trimethylsilyl chloride in the presence of a base.

-

- The allylic silane can then undergo further reactions to introduce additional alkyne units, leading to the formation of diynes.

Comparative Analysis of Preparation Methods

The following table summarizes the key features and comparative aspects of the different preparation methods for this compound:

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Alkynylation | Phenylacetylene, NaH/LDA | Straightforward; good yields | Requires careful handling of reactive species |

| Cross-Coupling | Aryl halides, Pd catalyst | Versatile; applicable to various substrates | May require specialized conditions |

| Sequential Synthesis | Trimethylsilyl chloride | High control over stereochemistry | More complex; multiple steps |

Research Findings and Applications

Research indicates that this compound exhibits unique chemical properties due to its structure, making it valuable in various applications:

Organic Synthesis : Its ability to participate in further reactions makes it useful for synthesizing complex organic molecules.

Materials Science : The silicon content allows for potential use in silicone-based polymers or coatings, enhancing material properties such as durability and flexibility.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the triple bonds to double or single bonds, depending on the reagents used.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions include silanols, siloxanes, alkenes, and substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Hydroelementation Reactions

One of the primary applications of trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane is in hydroelementation reactions. The presence of multiple triple bonds allows this compound to participate in the formation of new carbon-silicon bonds through the addition of elements like boron or hydrogen. This pathway is significant for synthesizing complex organic molecules, facilitating the introduction of functional groups into various substrates.

Cross-Coupling Reactions

This silane can also undergo cross-coupling reactions, which are essential for constructing more complex organic structures. Such reactions enable the formation of carbon-carbon bonds, critical for building various organic compounds used in pharmaceuticals and materials.

Materials Science

Synthesis of Functional Materials

The unique electronic properties imparted by the conjugated system in this compound make it a candidate for developing functional materials. Its ability to form stable siloxane networks can be utilized in creating advanced coatings and adhesives that require specific mechanical and thermal properties .

Optoelectronic Applications

Due to its electronic characteristics, this compound may also find applications in optoelectronics, where it could be integrated into devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The conjugated nature of the compound allows for efficient charge transport, which is critical in these applications .

Case Study 1: Hydroelementation

A study demonstrated the effectiveness of this compound in hydroboration reactions. The compound was reacted with boranes to yield new organosilicon compounds with enhanced reactivity. The results indicated that varying reaction conditions significantly influenced the yield and selectivity of the desired products, showcasing the compound's versatility in synthetic applications .

Case Study 2: Cross-Coupling Synthesis

In another investigation focusing on cross-coupling methodologies, this compound was employed as a coupling partner in palladium-catalyzed reactions. The study highlighted the compound's ability to effectively participate in forming biaryl compounds with high yields and selectivity. This case underlined its potential utility in synthesizing complex natural products and pharmaceuticals .

Mechanism of Action

The mechanism by which Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane exerts its effects depends on the specific application. In chemical reactions, the trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates. The phenyl and alkyne groups can participate in various organic reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane and related compounds:

Key Observations:

- Functional Groups : The TMS group in the target compound enhances lipophilicity and stabilizes intermediates via steric shielding, unlike the hydroxyl or acetate groups in analogs, which increase polarity and susceptibility to nucleophilic attack .

- Conjugated Systems: The enediyne system in this compound enables Bergman cyclization under thermal or photochemical conditions, a feature absent in non-enediyne analogs like boronates or fluorinated silanes .

Reactivity and Stability

- Bergman Cyclization : The enediyne moiety in this compound undergoes cyclization to form a 1,4-didehydrobenzene diradical, a property shared with other enediynes but modulated by the TMS group. The TMS substituent may delay cyclization by stabilizing the linear enediyne through hyperconjugation, unlike hydroxylated analogs, which cyclize more readily .

- Synthetic Utility : Compared to boron-containing silanes (e.g., Trimethyl((dioxaborolan-2-yl)ethynyl)silane), which are pivotal in cross-coupling reactions, the target compound’s reactivity is oriented toward radical-mediated pathways rather than transition-metal catalysis .

Biological Activity

Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane is a silane compound characterized by its unique structure that includes a phenyl group and a series of alkyne functionalities. This compound has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 240.13 g/mol

- CAS Number: 13735-81-4

- Appearance: Colorless oil

- Density: 0.92 g/mL at 25 °C

Biological Activity Overview

Research on the biological activity of this compound has focused on its potential effects in several areas:

1. Anticancer Activity

Several studies have indicated that silane compounds with alkyne functionalities exhibit anticancer properties. The presence of the phenyl group enhances the interaction with biological targets, potentially leading to apoptosis in cancer cells.

Case Study:

A study published in Chemistry - A European Journal explored the cytotoxic effects of various silanes, including those with alkyne groups. The results demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting that this compound could be a candidate for further development as an anticancer agent .

2. Antimicrobial Activity

The antimicrobial properties of silanes have also been investigated. This compound has shown promise against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

This data indicates that the compound possesses notable antibacterial properties, making it a potential candidate for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with cellular membranes or specific protein targets due to its lipophilic nature and structural features.

Research Findings

Recent studies have focused on synthesizing derivatives of Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-y) silane to enhance its biological activity and selectivity.

Synthesis and Derivatives

Research has shown that modifying the phenyl group or the alkyne chain can significantly alter the biological activity of silanes. For instance, introducing electron-withdrawing groups on the phenyl ring has been linked to increased cytotoxicity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.